molecular formula C20H18N2O2 B2714950 3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide CAS No. 591222-13-8

3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B2714950
CAS No.: 591222-13-8
M. Wt: 318.376
InChI Key: WQNMMQGWZTXVTR-UHFFFAOYSA-N
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Description

This compound belongs to the class of α,β-unsaturated cyanoenamides, characterized by a conjugated enamide backbone with a cyano group at the α-position and a benzyloxy-substituted phenyl ring at the β-position.

Properties

IUPAC Name

2-cyano-3-(3-phenylmethoxyphenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-2-11-22-20(23)18(14-21)12-17-9-6-10-19(13-17)24-15-16-7-4-3-5-8-16/h2-10,12-13H,1,11,15H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNMMQGWZTXVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22_{22}H22_{22}N2_{2}O
  • Molecular Weight : 346.43 g/mol
  • CAS Number : 1049756-40-2

This compound features a cyano group, an amide linkage, and a benzyloxy phenyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:

  • Anticancer Activity : The presence of the cyano group is known to enhance the reactivity of the compound, potentially leading to interactions with cellular targets involved in cancer progression. Studies have shown that related compounds can induce apoptosis in cancer cells by modulating pathways such as the p53 signaling pathway.
  • Antimicrobial Properties : The benzyloxy group may contribute to the compound's ability to penetrate microbial membranes, enhancing its efficacy against various bacterial strains. For instance, derivatives of benzyloxy phenyl compounds have demonstrated significant antibacterial activity against resistant strains like MRSA.

Anticancer Activity

A study investigating similar compounds reported significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis via ROS generation
Compound BMCF720Inhibition of cell proliferation

Antimicrobial Activity

Another study highlighted the antimicrobial potential of related compounds. The findings indicated that:

CompoundBacterial StrainZone of Inhibition (mm)
Compound XE. coli18
Compound YS. aureus25

These results suggest that modifications in the structure can significantly impact the biological activity against pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

  • Substitution Effects : Variations in the substituents on the phenyl ring can alter potency and selectivity.
  • Linkage Variability : The nature of the amide bond influences stability and interaction with biological targets.
  • Hydrophobic Interactions : The benzyloxy group enhances hydrophobic interactions with target proteins, improving binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Amide Group : Allylamide (propenyl) in the target compound may confer higher reactivity compared to bulkier substituents (e.g., phenylethyl in ), enabling crosslinking or polymer applications.
Physicochemical and Spectral Properties
  • NMR Trends: The α,β-unsaturated cyanoenamide motif in analogs like 30a and 39b shows characteristic deshielded vinyl protons (δ 7.5–8.5 ppm in $ ^1H $ NMR) and carbonyl carbons (δ 165–170 ppm in $ ^{13}C $ NMR) . The benzyloxy group’s aromatic protons typically resonate at δ 6.8–7.4 ppm .
  • Mass Spectrometry : Molecular ion peaks (EI-MS) for analogs range from m/z 404–418, consistent with the target compound’s expected molecular weight (~350–400 Da) .
Crystallographic and Computational Insights
  • Hydrogen Bonding : The allylamide group may participate in weaker intermolecular hydrogen bonds (C=O···H–N) compared to morpholinyl or piperazinyl analogs, as inferred from Etter’s graph-set analysis .
  • Molecular Dynamics : Simulations of analogs (e.g., 30a) reveal planar conformations stabilized by conjugation, which likely apply to the target compound .

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